Imidazo[1,2-A]pyridin-7-amine

Tauopathy Alzheimer's disease PET imaging

Imidazo[1,2-A]pyridin-7-amine (CAS 421595-81-5) is the definitive 7-amino regioisomer of the imidazo[1,2-a]pyridine scaffold—a critical building block where the 7-position amine directly governs target binding and pharmacological activity. Positional isomers (3-, 5-, or 6-amine) introduce unacceptable functional risk, as the 7-amino geometry is essential for tau aggregate recognition in PET tracer candidates (e.g., [11C]RO6924963) and for potent c-Met kinase inhibition (IC50 = 3.9 nM). Procure only the authenticated 7-amine to ensure synthetic fidelity in radiopharmaceutical and kinase inhibitor programs.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 421595-81-5
Cat. No. B1391355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyridin-7-amine
CAS421595-81-5
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1N
InChIInChI=1S/C7H7N3/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H,8H2
InChIKeyIHFZRBQSSDQVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-A]pyridin-7-amine (CAS 421595-81-5): Procurement-Specification Guide for a Position-Specific Heterocyclic Amine Scaffold


Imidazo[1,2-A]pyridin-7-amine (CAS 421595-81-5) is a heterocyclic amine building block characterized by a fused imidazo[1,2-a]pyridine bicyclic core with a primary amine substituent at the 7-position of the pyridine ring. This specific substitution pattern confers distinct chemical and biological properties, rendering it a valuable intermediate in medicinal chemistry and radiopharmaceutical development. As a building block, it serves as a key precursor for the synthesis of kinase inhibitors, positron emission tomography (PET) tracers targeting tau aggregates [1], and other biologically active compounds.

Why Imidazo[1,2-A]pyridin-7-amine Cannot Be Replaced by Generic Imidazopyridine Isomers: A Procurement Risk Assessment


Substituting Imidazo[1,2-A]pyridin-7-amine with other positional isomers (e.g., 3-amine, 5-amine, or 6-amine) or alternative heterocyclic amines introduces substantial risk of functional failure in downstream applications. The 7-amino position is critical for specific interactions, such as binding to tau aggregates for imaging applications [1] and influencing electronic distribution and intermolecular interactions . Isomeric variants lack this precise spatial and electronic orientation, which can lead to altered or abrogated biological activity. Therefore, procurement of the exact 7-amino regioisomer is essential for projects requiring this specific pharmacophore or chemical handle.

Quantitative Differentiation Evidence: Imidazo[1,2-A]pyridin-7-amine vs. In-Class Comparators


Tau Aggregate Binding Affinity: Differential Displacement of Radioligand [3H]T808

The ability of Imidazo[1,2-A]pyridin-7-amine derivatives to bind tau aggregates is a key differentiator. In a competitive binding assay using human Alzheimer's disease brain sections, derivatives of this compound displace the tau-specific radioligand [3H]T808. While specific IC50 values are proprietary, the assay demonstrates that compounds with the 7-aminoimidazo[1,2-a]pyridine core exhibit dose-dependent displacement of [3H]T808, confirming binding to tau aggregates. This is in contrast to other imidazopyridine isomers, which are not reported to possess this activity [1]. The assay was conducted using 10 nM [3H]T808 in 50 mM Tris buffer (pH 7.4) on 10 μm AD brain sections, with quantification by autoradiography [1].

Tauopathy Alzheimer's disease PET imaging Radioligand binding

c-Met Kinase Inhibition: Potency of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives, designed via bioisosteric replacement, exhibit potent inhibition of the c-Met kinase, a validated target in oncology. While the parent compound Imidazo[1,2-A]pyridin-7-amine is a building block, a related derivative (compound 22e) shows an IC50 of 3.9 nM against c-Met kinase [1]. This activity is not observed with other imidazopyridine positional isomers, which lack the optimal geometry for c-Met binding. The assay used a continuous fluorometric method to assess inhibition of autophosphorylation.

Cancer c-Met Kinase inhibitor Targeted therapy

Predicted Physicochemical Properties: pKa and logP for Rational Design

Predicted physicochemical properties of Imidazo[1,2-A]pyridin-7-amine provide a baseline for medicinal chemistry optimization. The predicted pKa of 8.98±0.50 indicates that the primary amine is mostly unprotonated at physiological pH (7.4), influencing solubility and permeability. The predicted logP of 2.5921 [1] suggests moderate lipophilicity. These values differ from other isomers; for example, Imidazo[1,2-a]pyridin-5-amine has a predicted pKa of 8.42±0.20 . This difference can impact formulation and ADME properties.

Medicinal chemistry Drug design Physicochemical properties Solubility

Commercial Purity and Storage: Benchmarking for Reproducible Research

Commercial availability of Imidazo[1,2-A]pyridin-7-amine with defined purity and storage conditions is crucial for reproducible research. The compound is offered by multiple vendors with purities ranging from 95% to 98% . Storage recommendations specify under inert gas (nitrogen or argon) at 2-8°C . In comparison, the 6-amino isomer (CAS 235106-53-3) is also available but with similar purity ranges, highlighting the importance of verifying isomer identity and purity specifications .

Quality control Reproducibility Procurement Stability

Synthetic Utility: A Versatile Building Block for Diverse Chemical Series

Imidazo[1,2-A]pyridin-7-amine serves as a versatile building block for the synthesis of diverse chemical series. Its primary amine group allows for a wide range of chemical transformations, including amide coupling, reductive amination, and urea formation. The 7-position amine is a key handle for introducing substituents in kinase inhibitor programs [1] and for creating PET tracers [2]. In contrast, other isomers (e.g., 3-amine) may have different reactivity profiles due to altered electronic effects, limiting their utility in certain synthetic routes.

Synthesis Building block Medicinal chemistry Derivatization

Optimal Application Scenarios for Imidazo[1,2-A]pyridin-7-amine in Research and Industry


Development of Tau-Targeted PET Tracers for Alzheimer's Disease

Imidazo[1,2-A]pyridin-7-amine serves as a critical starting material for the synthesis of PET tracers targeting tau aggregates, a hallmark of Alzheimer's disease. Derivatives like [11C]RO6924963 have shown high affinity and selectivity for tau neurofibrillary tangles [1]. This application leverages the compound's ability to be radiolabeled and cross the blood-brain barrier, enabling non-invasive imaging of tau pathology in patients.

Synthesis of Potent c-Met Kinase Inhibitors for Oncology Research

The imidazo[1,2-a]pyridine scaffold, with the 7-amino group as a key attachment point, is a privileged structure for developing c-Met kinase inhibitors. Compound 22e, a derivative, exhibits potent c-Met inhibition (IC50 = 3.9 nM) and significant tumor growth inhibition (TGI = 75%) in vivo [2]. Researchers can utilize Imidazo[1,2-A]pyridin-7-amine to build focused libraries of c-Met inhibitors.

Medicinal Chemistry Building Block for Kinase and GPCR Modulators

As a versatile heterocyclic amine, Imidazo[1,2-A]pyridin-7-amine is employed as a building block to synthesize compounds targeting various kinases, G-protein coupled receptors (GPCRs), and other biological targets. The primary amine allows for rapid diversification through well-established chemistry, facilitating structure-activity relationship (SAR) studies [2][3].

Chemical Biology Probe Synthesis for Target Validation

The compound's amine functionality can be conjugated to biotin, fluorescent dyes, or photoaffinity labels, enabling the creation of chemical probes for target identification and validation studies. This application is critical for understanding the mechanism of action of imidazopyridine-based inhibitors and identifying their cellular targets [3].

Technical Documentation Hub

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